[2-(Cyclopenta-1,3-dien-1-yl)ethyl](diphenyl)phosphane
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Overview
Description
2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane: is an organophosphorus compound that features a cyclopentadienyl group attached to an ethyl chain, which is further bonded to a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane typically involves the reaction of cyclopentadiene derivatives with diphenylphosphane. One common method includes the use of cyclopentadiene and ethyl bromide to form the cyclopentadienyl ethyl intermediate, which is then reacted with diphenylphosphane under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the phosphane moiety, potentially converting it into different phosphorus-containing species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation Products: Cyclopentadienyl ketones, phosphane oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted cyclopentadienyl and diphenylphosphane compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: It serves as a building block in the synthesis of complex organophosphorus compounds.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane exerts its effects involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metal centers, and the pathways involved often relate to the activation and transformation of organic substrates.
Comparison with Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]: Another organophosphorus compound with similar applications in catalysis.
[Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane]: A closely related compound with similar structural features.
Uniqueness:
Structural Features: The presence of both cyclopentadienyl and diphenylphosphane groups in 2-(Cyclopenta-1,3-dien-1-yl)ethylphosphane provides unique electronic and steric properties.
Properties
CAS No. |
648429-12-3 |
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Molecular Formula |
C19H19P |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H19P/c1-3-11-18(12-4-1)20(19-13-5-2-6-14-19)16-15-17-9-7-8-10-17/h1-9,11-14H,10,15-16H2 |
InChI Key |
CGOAYSTWDRUPBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1CCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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